2-Amino-2-methylpropan-1-ol;1,3-dimethyl-8-sulfanylidene-7,9-dihydropurine-2,6-dione
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Overview
Description
2-Amino-2-methylpropan-1-ol: and 1,3-dimethyl-8-sulfanylidene-7,9-dihydropurine-2,6-dione are two distinct chemical compounds. 2-Amino-2-methylpropan-1-ol is a versatile compound used in various industrial and scientific applications. . On the other hand, 1,3-dimethyl-8-sulfanylidene-7,9-dihydropurine-2,6-dione is a compound with a complex structure, often used in pharmaceutical research.
Preparation Methods
2-Amino-2-methylpropan-1-ol
Synthetic Routes: One common method involves the reaction of 2-nitropropane with formaldehyde, followed by hydrogenation using a nickel catalyst under high pressure and temperature.
Industrial Production: In industrial settings, the compound is often produced by the reaction of 2,2-dimethylaziridine with dilute sulfuric acid, followed by neutralization and distillation.
1,3-dimethyl-8-sulfanylidene-7,9-dihydropurine-2,6-dione
- The preparation methods for this compound are more specialized and often involve multi-step organic synthesis techniques, typically used in pharmaceutical research.
Chemical Reactions Analysis
2-Amino-2-methylpropan-1-ol
Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: It reacts with acyl chlorides to form oxazolines and can be sulfated to produce 2,2-dimethylaziridine.
Major Products: The major products depend on the specific reaction conditions but can include derivatives like oxazolines and aziridines.
1,3-dimethyl-8-sulfanylidene-7,9-dihydropurine-2,6-dione
- This compound’s reactions are typically studied in the context of its pharmaceutical applications, where it may undergo various modifications to enhance its therapeutic properties.
Scientific Research Applications
2-Amino-2-methylpropan-1-ol
Chemistry: Used as a precursor in the synthesis of oxazolines and aziridines.
Biology: Employed in the preparation of various biochemical reagents.
Medicine: A component in drugs like ambuphylline and pamabrom.
Industry: Utilized in cosmetics, surfactants, and as a pH adjuster in coatings and paints.
1,3-dimethyl-8-sulfanylidene-7,9-dihydropurine-2,6-dione
- Primarily used in pharmaceutical research, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
2-Amino-2-methylpropan-1-ol
- The mechanism of action involves its ability to act as a nucleophile in various chemical reactions, facilitating the formation of different chemical bonds .
1,3-dimethyl-8-sulfanylidene-7,9-dihydropurine-2,6-dione
- This compound’s mechanism of action is often related to its interaction with specific enzymes or receptors in biological systems, making it a valuable tool in drug development.
Comparison with Similar Compounds
2-Amino-2-methylpropan-1-ol
- Similar compounds include 2-amino-1-hydroxy-2-methylpropane and 2-amino-2,2-dimethylethanol . These compounds share similar chemical properties but may differ in their reactivity and applications.
1,3-dimethyl-8-sulfanylidene-7,9-dihydropurine-2,6-dione
- Similar compounds in the purine family include caffeine and theobromine. These compounds have similar structures but differ in their biological activities and applications.
Properties
CAS No. |
5439-45-2 |
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Molecular Formula |
C11H19N5O3S |
Molecular Weight |
301.37 g/mol |
IUPAC Name |
2-amino-2-methylpropan-1-ol;1,3-dimethyl-8-sulfanylidene-7,9-dihydropurine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2S.C4H11NO/c1-10-4-3(8-6(14)9-4)5(12)11(2)7(10)13;1-4(2,5)3-6/h1-2H3,(H2,8,9,14);6H,3,5H2,1-2H3 |
InChI Key |
USXHPXPQOADRHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)N.CN1C2=C(C(=O)N(C1=O)C)NC(=S)N2 |
Origin of Product |
United States |
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